1-(Azidoacetyl)-3,5-dimethylpiperidine
Description
1-(Azidoacetyl)-3,5-dimethylpiperidine is a nitrogen-containing heterocyclic compound characterized by a piperidine backbone substituted with methyl groups at the 3- and 5-positions and an azidoacetyl functional group at the 1-position.
Synthetic routes often employ 3,5-dimethylpiperidine as a starting material, followed by azidoacetylation via coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or mixed anhydride methods under microwave-assisted conditions (e.g., DCC/DMF at 120°C) . The compound’s azide group enables bioorthogonal reactions, making it valuable in bioconjugation and targeted drug delivery systems.
Properties
IUPAC Name |
2-azido-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-3-8(2)6-13(5-7)9(14)4-11-12-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVDNAGBSVHJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidoacetyl)-3,5-dimethylpiperidine can be synthesized through a multi-step process involving the following key steps:
Formation of 3,5-dimethylpiperidine: This can be achieved through the hydrogenation of 3,5-dimethylpyridine.
Acetylation: The 3,5-dimethylpiperidine is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-3,5-dimethylpiperidine.
Azidation: The final step involves the introduction of the azido group. This can be done by reacting 1-acetyl-3,5-dimethylpiperidine with sodium azide in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidoacetyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for the oxidation of the piperidine ring.
Major Products:
Triazoles: Formed via click chemistry.
Amines: Resulting from the reduction of the azido group.
N-oxides: Produced through oxidation reactions.
Scientific Research Applications
1-(Azidoacetyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to label biomolecules with azido groups, facilitating bioorthogonal reactions for imaging and tracking purposes.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Azidoacetyl)-3,5-dimethylpiperidine largely depends on the specific application and the chemical reactions it undergoes. For instance:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, a reaction that is highly specific and efficient.
Reduction to Amines: The azido group is reduced to an amine, which can then participate in further chemical reactions or interact with biological targets.
Comparison with Similar Compounds
Key Observations :
- The azidoacetyl group in the target compound distinguishes it from non-azide derivatives, enabling unique reactivity in cycloaddition reactions (e.g., with alkynes) .
Reactivity Comparison :
- The azide group in the target compound undergoes Staudinger or Huisgen cycloaddition reactions, unlike 3,5-dimethylpiperidine, which primarily acts as a nucleophile or base .
- 1,3-Dimethyl-4-piperidone’s ketone group allows for reductive amination, a pathway unavailable to the azidoacetyl derivative .
Biological Activity
1-(Azidoacetyl)-3,5-dimethylpiperidine is a compound of growing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with an azidoacetyl substituent. Its molecular formula is with a molecular weight of approximately 198.24 g/mol. The presence of the azido group (–N₃) is significant as it can participate in various chemical reactions, making the compound versatile for synthetic applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The azido group can undergo click chemistry reactions, particularly with alkynes, facilitating the formation of stable conjugates that can be used for labeling or modifying biomolecules.
Key Mechanisms:
- Protein Modification: The azide group can react with terminal alkynes in proteins, allowing for selective labeling and study of protein interactions.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.
Research Findings
Recent studies have investigated the synthesis and biological evaluation of this compound. Here are some notable findings:
- Synthesis: The compound can be synthesized through a straightforward reaction involving the acylation of 3,5-dimethylpiperidine followed by azidation. This method has been optimized to yield high purity and yield rates.
- Biological Testing: In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation in A549 lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| HeLa (Cervical) | 12.8 |
| MCF7 (Breast) | 18.5 |
- Mechanism of Action: The cytotoxicity observed in these studies is hypothesized to result from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Case Study 1: Anticancer Properties
One study focused on the anticancer potential of this compound derivatives. The results indicated that these compounds could inhibit cell growth significantly compared to untreated controls. Further analysis revealed that these effects were mediated through mitochondrial dysfunction and subsequent apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
